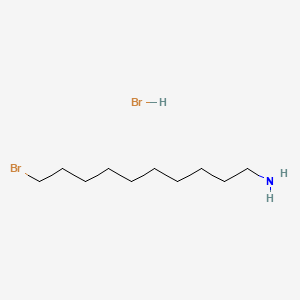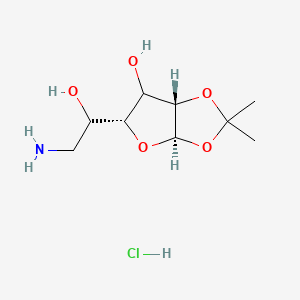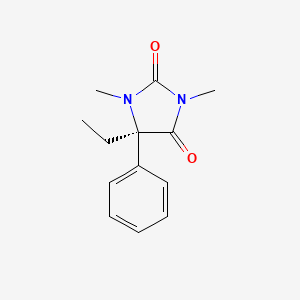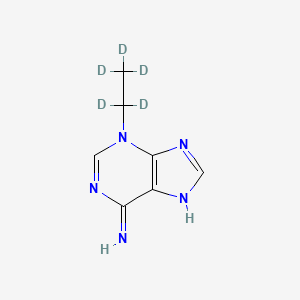
10-Bromo-1-aminodecane, Hydrobromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
10-Bromo-1-aminodecane, Hydrobromide is a chemical compound with the molecular formula C10H23Br2N . It has an average mass of 317.104 Da and a monoisotopic mass of 315.019714 Da . It is used for proteomics research applications .
Molecular Structure Analysis
The molecular structure of 10-Bromo-1-aminodecane, Hydrobromide consists of carbon ©, hydrogen (H), bromine (Br), and nitrogen (N) atoms . The exact arrangement of these atoms in the molecule would require more specific information or a detailed molecular model.Physical And Chemical Properties Analysis
10-Bromo-1-aminodecane, Hydrobromide has a molecular formula of C10H23Br2N and a molecular weight of 317.10 . For more detailed physical and chemical properties, such as melting point, boiling point, and density, further specific experimental data or resources would be required.Aplicaciones Científicas De Investigación
Proteomics Research
10-Bromo-1-aminodecane, Hydrobromide: is utilized in proteomics, which is the large-scale study of proteins, particularly their structures and functions. This compound is used for the modification of proteins to study their interaction with other molecules, stability, and activity within biological systems .
Synthesis of Pharmaceutical Compounds
The bromine atom in 10-Bromo-1-aminodecane, Hydrobromide makes it a valuable agent for the synthesis of pharmaceutical compounds. It acts as an alkylating agent to introduce the decylamine moiety into larger molecules, which can be crucial for the development of new drugs .
Material Science
In material science, this compound can be used to modify the surface properties of materials. By attaching the decylamine group to surfaces, researchers can alter hydrophobicity, which is essential in creating specialized coatings and materials with unique properties .
Organic Synthesis
10-Bromo-1-aminodecane, Hydrobromide: serves as an intermediate in organic synthesis. It’s used to prepare various organic compounds through substitution reactions where the bromine atom is replaced by other groups, leading to a wide range of derivatives .
Catalyst Development
This compound can be used in the development of catalysts. The bromine atom can be involved in catalytic cycles, especially in reactions requiring a halogen participant. This can enhance reaction rates and selectivity for specific chemical processes .
Bioconjugation Techniques
Bioconjugation involves the chemical modification of biomolecules10-Bromo-1-aminodecane, Hydrobromide can be used to attach biomolecules to various substrates or to each other, which is vital in diagnostics and therapeutic applications .
Safety and Hazards
Propiedades
IUPAC Name |
10-bromodecan-1-amine;hydrobromide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22BrN.BrH/c11-9-7-5-3-1-2-4-6-8-10-12;/h1-10,12H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWGBEXOWJAAGPB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCCBr)CCCCN.Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H23Br2N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60725121 |
Source


|
| Record name | 10-Bromodecan-1-amine--hydrogen bromide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60725121 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.10 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
24566-82-3 |
Source


|
| Record name | 1-Decanamine, 10-bromo-, hydrobromide (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=24566-82-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 10-Bromodecan-1-amine--hydrogen bromide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60725121 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4-[4-(Methanesulfonyloxy)-1-butynyl]-alpha,alpha-di(methyl-d3)benzeneacetic Acid, Methyl Ester](/img/structure/B561731.png)








![[S-Methanethiosulfonylcysteaminyl]ethylenediamine-N,N,N',N'-Tetraacetic Acid](/img/structure/B561746.png)